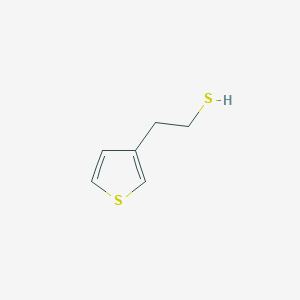

3-Thiopheneethanethiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, InChI key, etc .

Synthesis Analysis

Synthesis analysis involves understanding the methods and reactions used to synthesize the compound. This could involve various chemical reactions and processes .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Tools like MolView can be used to visualize the 3D structure of the molecule.Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes studying the reaction mechanisms and the products formed .Physical and Chemical Properties Analysis

This involves studying properties like density, color, hardness, melting and boiling points, and electrical conductivity .Applications De Recherche Scientifique

Enhancing Lithium-ion Batteries

Thiophene derivatives have been investigated for their potential to improve the cycling performance of high-voltage lithium-ion batteries. For instance, certain thiophene derivatives can polymerize electrochemically to form a protective layer on the cathode surface. This layer blocks severe electrolyte decomposition at high voltages, thereby enhancing the battery's cycling stability. Such functional additives could significantly contribute to the development of high-voltage lithium-ion batteries with improved capacity retention and cycling performance (Xia et al., 2015).

Organic Electronics and Photovoltaics

Thiophene-based polymers, notably polythiophenes and their derivatives, are widely explored for their applications in organic thin-film transistors and organic photovoltaic (OPV) devices. These materials' unique electronic and optical properties, such as high charge carrier mobility and the ability to form stable semiconductors, make them suitable for use in organic electronics. The synthesis of conjugated microporous polymers incorporating thiophene derivatives has shown promise in achieving high surface areas and significant microporosity, which are desirable traits for applications in organic electronics or optoelectronics (Jiang et al., 2010).

Electrochromic Materials

Research on 3-substituted thiophene conducting copolymers highlights their suitability for electrochromic displays. These materials undergo color changes when oxidized or reduced, demonstrating potential for applications in smart windows, displays, and other electrochromic devices. The ability to synthesize copolymers with varying electroactive properties opens up avenues for customized electrochromic materials (Alves et al., 2010).

Pollution Control and Metal Ion Removal

Thiophene derivatives have also been applied in environmental pollution control, specifically in the removal of metal ions from aqueous solutions. For example, poly(3-methylthiophene) has been used for the efficient removal of silver ions from water, showcasing the potential of thiophene-based materials in water treatment and purification technologies (Ansari & Delavar, 2009).

Mécanisme D'action

Target of Action

Thiophene derivatives are known to interact with a variety of biological targets, indicating a broad spectrum of potential interactions for 3-thiopheneethanethiol .

Mode of Action

Thiophene derivatives, in general, are known to interact with their targets in a variety of ways, potentially leading to changes in cellular processes

Biochemical Pathways

Thiophene derivatives have been shown to influence various biochemical pathways, suggesting that this compound may have similar effects .

Result of Action

As with other thiophene derivatives, it is likely that the compound’s interactions with its targets lead to changes in cellular processes .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

3-Thiopheneethanethiol plays a significant role in biochemical reactions, particularly in the synthesis of various derivatives used in biochemical research. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound can act as a substrate for enzymes involved in sulfur metabolism, such as thiolases and sulfurtransferases. These interactions often involve the formation of covalent bonds between the thiol group of this compound and the active sites of the enzymes, leading to modifications in enzyme activity and function .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress response and detoxification pathways. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to proteins and enzymes through its thiol group, leading to enzyme inhibition or activation. This binding can result in conformational changes in the proteins, affecting their activity and function. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing antioxidant defense mechanisms and promoting cellular detoxification. At high doses, this compound can exhibit toxic effects, including oxidative stress, cellular damage, and adverse effects on organ function. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to sulfur metabolism. It can be metabolized by enzymes such as thiolases and sulfurtransferases, leading to the formation of various metabolites. These metabolic pathways play a crucial role in maintaining cellular homeostasis and regulating the levels of sulfur-containing compounds within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It can be transported across cell membranes through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its biochemical activity and overall cellular effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It may be targeted to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. The subcellular localization of this compound is crucial for its role in cellular processes and its interactions with other biomolecules .

Propriétés

IUPAC Name |

2-thiophen-3-ylethanethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8S2/c7-3-1-6-2-4-8-5-6/h2,4-5,7H,1,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRUZPSEWYLHFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CCS |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,3'-bipyridin]-3-ylmethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2608570.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2608573.png)

![3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2608574.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2608575.png)

![1-(3,4-dimethylphenyl)-3-(3-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2608583.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2608586.png)

![7,8-Dihydro-6H-pyrano[3,2-c]pyridazine-3-carboxylic acid](/img/structure/B2608589.png)

![2-[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2608591.png)